

# A Comparative Guide to Folate Receptor Imaging Agents: Folcepri and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The folate receptor (FR) has emerged as a promising target for diagnostic imaging and targeted therapy in oncology, primarily due to its overexpression in various cancers, including ovarian, lung, and breast cancer, and its limited presence in healthy tissues. **Folcepri**® (etarfolatide), a technetium-99m (<sup>99m</sup>Tc)-labeled folate conjugate, was a key development in this area, designed to identify patients with FR-positive tumors for targeted treatment. This guide provides an objective comparison of **Folcepri** with other folate receptor imaging agents, supported by available experimental data, to inform research and development in this field.

# Overview of Folate Receptor Imaging

Folate receptor imaging agents are designed to non-invasively detect the presence and extent of FR-expressing tumors. These agents typically consist of a folate molecule, which provides specificity for the receptor, linked to an imaging moiety, such as a radionuclide for nuclear imaging or a fluorescent dye for optical imaging. The primary application of these agents is as companion diagnostics to select patients who are most likely to benefit from FR-targeted therapies.

# Folcepri (99mTc-Etarfolatide): A SPECT Imaging Agent



**Folcepri** was developed as a companion diagnostic for vintafolide (Vynfinit®), a folate-drug conjugate. The active component of **Folcepri**, etarfolatide, binds with high affinity to the folate receptor.[1][2] Radiolabeled with <sup>99m</sup>Tc, it enables visualization of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT).[1][2][3]

The clinical development of **Folcepri** was closely tied to that of vintafolide. Phase II studies demonstrated a correlation between the percentage of FR-positive lesions, as identified by **Folcepri**, and the disease control rate in patients with recurrent ovarian cancer treated with vintafolide.[4] However, the marketing authorization applications for both **Folcepri** and vintafolide were withdrawn after a confirmatory Phase III trial failed to demonstrate a significant clinical benefit of the therapeutic agent.[1][5]

To enhance image quality, another agent, Neocepri® (folic acid), was developed to be administered prior to **Folcepri**.[6] Neocepri was intended to block the uptake of the radiolabeled agent in normal tissues that express low levels of the folate receptor, thereby reducing background signal and improving the tumor-to-background ratio.[5][6]

# **Alternative Folate Receptor Imaging Agents**

Several other folate receptor imaging agents have been developed, utilizing different imaging modalities and targeting strategies. These can be broadly categorized into radiopharmaceuticals for nuclear imaging and fluorescent agents for optical imaging.

### Radiopharmaceuticals for PET Imaging

Positron Emission Tomography (PET) offers higher sensitivity and spatial resolution compared to SPECT. Consequently, various folate-based PET radiotracers have been developed.

• ¹8F-labeled Folate Conjugates: Researchers have developed several folate radiotracers labeled with fluorine-18 (¹8F), such as ¹8F-AzaFol.[7] Preclinical studies have focused on optimizing the selectivity of these agents for different folate receptor isoforms, particularly FRα, which is the primary target on cancer cells, over FRβ, which is expressed on activated macrophages and can lead to uptake in inflammatory tissues.[7] For instance, the radiotracer ¹8F-6R-aza-5-MTHF has shown high selectivity for FRα over FRβ.[7]

# Fluorescent Agents for Optical Imaging



Intraoperative molecular imaging using fluorescent agents is a rapidly advancing field that aims to guide surgeons in the complete resection of tumors.

OTL38 and EC17: These are two folate-targeted fluorescent dyes. EC17 is conjugated to fluorescein, which emits in the visible spectrum, while OTL38 is linked to a near-infrared (NIR) fluorochrome.[8][9] Preclinical comparisons have shown that OTL38 has superior brightness and a higher signal-to-background ratio compared to EC17.[8][9][10] The use of NIR dyes like the one in OTL38 is advantageous due to reduced tissue autofluorescence and deeper tissue penetration.[8]

# **Comparative Data**

The following tables summarize the key characteristics and available performance data for **Folcepri** and other selected folate receptor imaging agents.



| Agent                             | Active<br>Molecule   | Imaging<br>Moiety   | Imaging<br>Modality     | Target<br>Receptor                       | Clinical<br>Developmen<br>t Stage                  |
|-----------------------------------|----------------------|---------------------|-------------------------|------------------------------------------|----------------------------------------------------|
| Folcepri                          | Etarfolatide         | <sup>99m</sup> Tc   | SPECT                   | Folate<br>Receptor<br>(FR)               | Marketing application withdrawn[1] [5]             |
| <sup>18</sup> F-AzaFol            | Folic Acid<br>Analog | <sup>18</sup> F     | PET                     | Folate<br>Receptor<br>(FRα and<br>FRβ)   | Preclinical/Cli<br>nical<br>Research[7]            |
| <sup>18</sup> F-6R-aza-5-<br>MTHF | 5-MTHF<br>Analog     | <sup>18</sup> F     | PET                     | Folate<br>Receptor<br>(FRa<br>selective) | Preclinical<br>Research[7]                         |
| OTL38                             | Folate<br>Conjugate  | NIR<br>Fluorochrome | Optical/Fluor escent    | Folate<br>Receptor<br>(FRα)              | Preclinical[8]                                     |
| EC17                              | Folate<br>Conjugate  | Fluorescein         | Optical/Fluor<br>escent | Folate<br>Receptor<br>(FRα)              | Preclinical/Cli<br>nical<br>Research[8]<br>[9][11] |



| Preclinical Performance Comparison: OTL38 vs. EC17                | OTL38                               | EC17      | Reference |
|-------------------------------------------------------------------|-------------------------------------|-----------|-----------|
| Fluorochrome Type                                                 | Near-Infrared (NIR)                 | Visible   | [8][9]    |
| Peak Excitation/Emission (nm)                                     | 774 / 794                           | 470 / 520 | [9]       |
| In Vitro Peak Signal-<br>to-Background Ratio<br>(SBR) Improvement | 1.4-fold higher than<br>EC17        | -         | [8][9]    |
| In Vivo Tumor SBR<br>Improvement                                  | 3.3-fold higher than<br>EC17 (mean) | -         | [8][9]    |

# **Experimental Protocols Folcepri (99mTc-Etarfolatide) Imaging in Clinical Trials**

The following is a generalized protocol based on the descriptions of clinical studies involving <sup>99m</sup>Tc-etarfolatide.

- Patient Selection: Patients with recurrent/refractory ovarian or endometrial cancer were enrolled.[4]
- Imaging Agent Administration: Patients were administered <sup>99m</sup>Tc-etarfolatide intravenously. In some protocols, Neocepri (folic acid) was given prior to the imaging agent to reduce background signal.[6]
- SPECT/CT Imaging: Whole-body planar and regional SPECT imaging, often combined with CT for anatomical localization, was performed at a specified time point after injection to allow for optimal tumor uptake and clearance from non-target tissues.
- Image Analysis: Target lesions identified on baseline CT scans were evaluated for <sup>99m</sup>Tcetarfolatide uptake on the SPECT images. Lesions were classified as FR-positive or FR-



negative. Patients were then categorized based on the percentage of their target lesions that were FR-positive (e.g., FR(100%), FR(10%-90%), FR(0%)).[4]

 Correlation with Therapeutic Response: The FR status as determined by imaging was correlated with the clinical outcome (e.g., disease control rate, progression-free survival) in patients receiving FR-targeted therapy.[4]

### In Vitro and In Vivo Comparison of OTL38 and EC17

The following methodologies were employed in the preclinical comparison of the fluorescent agents OTL38 and EC17.

- Cell Lines: HeLa and KB cells, which are known to express the folate receptor, were used for in vitro and in vivo experiments.[9]
- In Vitro Studies:
  - Cells were incubated with varying concentrations of OTL38 or EC17 for different durations.
  - Fluorescence intensity and signal-to-background ratios were measured using a luminometer and fluorescence microscopy.[9]
- In Vivo Studies:
  - Tumor xenografts were established in mice using the FR-positive cell lines.
  - OTL38 or EC17 was administered intravenously.
  - Intraoperative imaging was performed at various time points to assess tumor fluorescence and calculate the signal-to-background ratio of the tumors relative to surrounding normal tissue.[8][9]
  - Biodistribution studies were conducted to determine the uptake of the agents in various organs.[9]

# Visualizing the Mechanisms and Workflows Folate Receptor-Mediated Endocytosis



The fundamental mechanism underlying the utility of these imaging agents is folate receptormediated endocytosis. The folate conjugate binds to the receptor on the cell surface and is subsequently internalized into the cell within an endosome. This process allows for the accumulation of the imaging agent within the target cancer cells.



Click to download full resolution via product page

Caption: Mechanism of folate receptor-mediated uptake of imaging agents.

## **Companion Diagnostic Workflow**



The clinical application of a folate receptor imaging agent as a companion diagnostic follows a structured workflow to identify suitable candidates for targeted therapy.



Click to download full resolution via product page

Caption: Workflow for using a folate receptor imaging agent as a companion diagnostic.

#### Conclusion

**Folcepri** was a significant step forward in the development of companion diagnostics for folate receptor-targeted therapies. Although its clinical development was halted, the principle of using a folate-based imaging agent to select patients remains a valid and promising strategy. The



field has since evolved with the development of agents for more sensitive imaging modalities like PET and for real-time intraoperative guidance through fluorescence. Agents with improved properties, such as higher selectivity for the FR $\alpha$  isoform and enhanced signal-to-background ratios, are paving the way for more precise and effective application of folate receptor-targeted approaches in oncology. Future research will likely focus on direct comparative studies of these different agents and their impact on clinical outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Folcepri | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neocepri | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging | Semantic Scholar [semanticscholar.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Guide to Folate Receptor Imaging Agents: Folcepri and its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15179267#comparing-folcepri-with-other-folate-receptor-imaging-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com